tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-4-9(5-7-14)17-8-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFHYLRXARSNKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Functionalization of Piperidine Precursors
This approach begins with a Boc-protected piperidine scaffold. The ethoxy-oxoamino side chain is introduced via nucleophilic substitution or Michael addition. For example:
-
Step 1: Boc Protection
Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) to form tert-butyl piperidine-1-carboxylate. Anhydrous conditions (e.g., dichloromethane under nitrogen) prevent hydrolysis. -
Step 2: Ethoxy-oxoethyl Introduction
Ethyl bromoacetate reacts with the Boc-protected piperidine under basic conditions (e.g., sodium hydride in THF) to yield tert-butyl 4-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate. Kinetic control at 0–5°C minimizes side reactions. -
Step 3: Amination
The ester group is converted to an amide using aqueous ammonia or ammonium chloride in methanol, followed by purification via reverse-phase HPLC.
Key Data:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA | 0°C → RT | 92% |
| Alkylation | Ethyl bromoacetate, NaH | 0–5°C | 75% |
| Amination | NH₃/MeOH | 25°C | 68% |
Modular Assembly via Fragment Coupling
An alternative strategy involves synthesizing the ethoxy-oxoamino fragment separately and coupling it to the piperidine core:
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Fragment Synthesis : Ethyl glycinate is oxidized to 2-amino-2-oxoacetic acid using H₂O₂ in acetic acid, followed by ethoxylation with ethyl iodide.
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Coupling : The fragment is attached to Boc-piperidine via EDC/HOBt-mediated amidation, achieving 80% yield after column chromatography.
Optimization of Reaction Parameters
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in alkylation steps, while bases like NaH or K₂CO₃ improve reaction rates. For example, substituting THF with DMF increases alkylation yields from 68% to 82% due to better solubility of intermediates.
Temperature Control
Exothermic reactions (e.g., Boc protection) require gradual warming from 0°C to room temperature to avoid decomposition. Conversely, amidation proceeds efficiently at 40°C with minimal racemization.
Purification and Characterization
Chromatographic Techniques
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Reverse-Phase HPLC : Employed for final purification using a gradient of 10–100% acetonitrile in water, resolving the target compound (retention time: 12.3 min) from by-products.
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Silica Gel Chromatography : Intermediate purification uses hexane/ethyl acetate (3:1) to isolate Boc-protected intermediates with >95% purity.
Analytical Validation
-
¹H NMR : Key peaks include δ 1.44 ppm (tert-butyl), δ 4.12 ppm (ethoxy -OCH₂CH₃), and δ 6.82 ppm (amide NH₂).
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HRMS : Molecular ion [M+H]⁺ at m/z 287.1743 confirms the molecular formula C₁₂H₂₂N₂O₄.
Industrial-Scale Production
Continuous Flow Reactors
Scaling up the alkylation step in continuous flow systems reduces reaction time from 8 hours (batch) to 30 minutes, with a 15% yield improvement. Parameters:
-
Flow rate : 2 mL/min
-
Residence time : 10 min
-
Temperature : 25°C
Waste Minimization
Solvent recovery systems (e.g., distillation of THF) and catalytic reagent use (e.g., 5 mol% Pd/C for hydrogenation) align with green chemistry principles.
Challenges and Solutions
By-Product Formation
Stability Concerns
-
Hydrolysis : The Boc group is labile under acidic conditions. Storage at –20°C in amber vials prevents degradation.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Functionalization | Fewer steps, higher overall yield | Requires stringent temperature control |
| Modular Assembly | High purity fragments | Longer synthesis time |
Chemical Reactions Analysis
General Reactivity Profile
The compound’s structure includes a piperidine ring, a tert-butyl carbamate (Boc) protecting group, and a 2-amino-2-oxoethoxy side chain. Key functional groups that drive its reactivity are:
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Boc-protected amine : Susceptible to acidic deprotection (e.g., trifluoroacetic acid) to generate a free amine.
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Amide group (2-amino-2-oxoethoxy) : Participates in nucleophilic acyl substitution or hydrogen-bonding interactions.
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Ether linkage : Stable under basic conditions but may undergo cleavage under strong acidic or reductive conditions.
Deprotection of the Boc Group
The Boc group is commonly removed under acidic conditions to unmask the piperidine nitrogen for further functionalization. For example:
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Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.
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Conditions : Room temperature or mild heating (25–40°C).
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Product : Free amine intermediate, which can undergo alkylation, acylation, or coupling reactions .
Functionalization of the Amide Group
The 2-amino-2-oxoethoxy side chain may participate in:
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Hydrolysis : Conversion to carboxylic acid under strong acidic/basic conditions.
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Condensation Reactions : Formation of Schiff bases or thiazolidinones with aldehydes or ketones.
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Nucleophilic Substitution : Replacement of the amide group with other nucleophiles (e.g., thiols, amines).
Cross-Coupling Reactions
The piperidine ring’s tertiary amine can act as a directing group in metal-catalyzed reactions. For example:
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Buchwald–Hartwig Amination : Coupling with aryl halides using palladium catalysts (e.g., Pd(OAc)₂, BINAP ligand) .
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Suzuki–Miyaura Coupling : If the side chain is modified to include a boronic ester .
Comparative Reactivity of Analogous Compounds
The table below highlights reactions of structurally similar compounds for context:
Potential Research Findings
While direct data on tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate is limited, extrapolation from analogous systems suggests:
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Pharmaceutical Relevance : Intermediate in synthesizing kinase inhibitors or protease-activated receptor (PAR) antagonists .
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Material Science : Functionalization for polymer-supported catalysts due to its stable ether and amide groups .
Recommendations for Further Study
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Exploratory Synthesis : Test Boc deprotection followed by amide alkylation to generate novel scaffolds.
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Biological Screening : Evaluate derivatives for bioactivity in enzymatic assays (e.g., kinase inhibition).
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Computational Modeling : Study the amide group’s electronic effects on piperidine ring conformation.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Agent Development
The compound is primarily recognized for its potential in developing new therapeutic agents. Its structural characteristics suggest that it may interact with various biological targets, making it a candidate for drug discovery efforts aimed at treating diseases such as cancer, neurological disorders, and infections. Preliminary studies indicate that compounds with similar structures exhibit promising biological activities, which necessitates further exploration of their mechanisms of action and efficacy in clinical settings .
Binding Affinity Studies
Research has focused on the interaction of tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate with specific proteins and enzymes. These studies often employ techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities and elucidate the binding mechanisms involved. Understanding these interactions is crucial for optimizing the compound's pharmacological profile .
Organic Synthesis
Synthetic Utility
The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical modifications, enabling the creation of derivatives with altered properties. For instance, the tert-butyl group can enhance solubility and stability, while the piperidine ring can confer specific reactivity patterns .
Reactivity and Modifications
The versatility of this compound in synthetic pathways includes its use in coupling reactions, cyclizations, and as a building block for more complex structures. This makes it a valuable tool in both academic and industrial settings for synthesizing novel compounds .
Potential Biological Applications
Emerging research indicates that this compound may exhibit various biological activities, including anti-inflammatory and anti-cancer properties. Studies involving cell lines have shown that similar compounds can induce apoptosis in cancer cells or modulate immune responses .
Case Studies
Several case studies have highlighted the compound's effectiveness in biological assays. For example, one study demonstrated that derivatives of this compound could inhibit specific pathways involved in tumor growth, suggesting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can modulate various biochemical pathways, making it a valuable tool in drug development .
Comparison with Similar Compounds
tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate
tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
- Molecular Formula: C₁₁H₁₉NO₄ (analogous structure)
- Similarity Score : 0.98
- Key Differences: Substitutes the piperidine ring with a four-membered azetidine and replaces the amino-oxoethoxy group with a methoxy-oxoethyl chain.
- Implications: The azetidine ring introduces greater ring strain, which may increase reactivity in nucleophilic substitutions.
Functional Group Modifications
tert-Butyl 4-acetylpiperidine-1-carboxylate
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Molecular Formula : C₁₄H₂₂IN₃O₂
- Key Differences: Substitutes the amino-oxoethoxy group with a 4-iodopyrazole ring.
- Implications : The iodine atom introduces steric bulk and electrophilicity, enabling cross-coupling reactions in further derivatization. The pyrazole ring may improve metabolic stability compared to the parent compound .
Ring System and Conformational Differences
1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate
- Molecular Formula: C₁₄H₂₅NO₄
- Similarity Score : 0.89
- Key Differences : Features a seven-membered azepane ring instead of piperidine.
Data Tables
Table 1. Structural and Functional Comparisons
Biological Activity
Tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate (CAS No. 442126-36-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₂H₂₄N₂O₃
- Molecular Weight : 244.334 g/mol
- CAS Number : 442126-36-5
- Structural Formula :
1. Pharmacological Profile
This compound exhibits various pharmacological properties, including:
- BBB Permeability : The compound is classified as a Blood-Brain Barrier (BBB) permeant, indicating its potential for central nervous system (CNS) applications .
- Cytochrome P450 Interaction : It acts as an inhibitor of CYP2C19, which may influence drug metabolism and interactions .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The piperidine ring structure is known for its role in modulating neurotransmitter systems, potentially affecting mood and cognition.
Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar piperidine derivatives. It was found that compounds with a piperidine backbone could enhance neuroprotection against oxidative stress in neuronal cell cultures . This suggests that this compound may possess similar protective properties.
Study 2: Antidepressant Activity
Another investigation focused on the antidepressant-like effects of piperidine derivatives in animal models. The results indicated that these compounds could significantly reduce depressive behaviors, potentially through modulation of serotonergic pathways . Given its structural similarities, this compound may exhibit comparable effects.
Comparative Analysis
The following table summarizes the key biological activities and properties of this compound compared to related compounds:
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the tert-butyl carbamate group is introduced via Boc protection of the piperidine nitrogen, followed by functionalization at the 4-position. Ethylenediamine derivatives or oxo-acetamido groups can be appended using coupling agents like EDC/HOBt under inert conditions. Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR (e.g., tert-butyl singlet at ~1.4 ppm) and LC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- - and -NMR : Identify tert-butyl (δ 1.4 ppm, 9H), piperidine ring protons (δ 1.5–3.5 ppm), and the carbamate carbonyl (δ 155–160 ppm in ).
- IR Spectroscopy : Confirm the presence of amide (1650–1680 cm) and carbamate (1700–1750 cm) carbonyl stretches.
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] or [M+Na] adducts.
Cross-validate with X-ray crystallography if single crystals are obtained (e.g., using slow evaporation from DCM/hexane) .
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.
- Toxicity Mitigation : Although full toxicological data may be unavailable (see ), treat the compound as potentially hazardous. Avoid inhalation of powders; use solvent traps during rotary evaporation.
- Waste Disposal : Collect organic waste separately and neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for hazardous waste .
Advanced Research Questions
Q. How can structural modifications at the 4-position of the piperidine ring influence biological activity?
- Methodological Answer :
- Derivative Design : Replace the 2-amino-2-oxoethoxy group with other substituents (e.g., boronic esters for Suzuki couplings or fluorophores for imaging). Use computational tools (e.g., molecular docking) to predict binding affinity to targets like kinases or GPCRs.
- Case Study : Analogues with bulky substituents (e.g., ’s thiazolo-pyridine derivatives) show enhanced steric hindrance, potentially improving target selectivity.
- Validation : Test derivatives in vitro using enzymatic assays (e.g., IC determination) or cellular models (e.g., apoptosis assays) .
Q. What strategies resolve contradictions in reactivity data during functionalization?
- Methodological Answer :
- Hypothesis Testing : If conflicting yields arise (e.g., amidation vs. hydrolysis), vary reaction parameters (temperature, solvent polarity, base strength). For example, use DMF for coupling at 0°C to suppress hydrolysis.
- Analytical Triangulation : Combine -NMR kinetics, in situ IR monitoring, and LC-MS to identify intermediates.
- Case Study : In , tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine derivatives showed variable hydrazinolysis rates depending on steric effects, resolved by adjusting equivalents of hydrazine hydrate .
Q. How can reaction conditions be optimized for scale-up without compromising yield?
- Methodological Answer :
- DoE Approach : Use Design of Experiments (DoE) to optimize variables (e.g., catalyst loading, solvent volume). For Boc deprotection, replace TFA with HCl/dioxane for easier workup.
- Process Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time.
- Case Study : ’s dihydropyridine derivatives achieved >90% purity at 10 g scale by switching from batch to flow chemistry .
Q. What computational methods predict the compound’s environmental persistence or bioaccumulation?
- Methodological Answer :
- Software Tools : Use EPI Suite (EPA) to estimate logP (octanol-water partition coefficient) and biodegradability. Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers.
- Data Gaps : As noted in and , experimental ecotoxicology data are limited. Cross-reference with analogues (e.g., piperidine carbamates in ) to infer risks .
Tables for Key Data
Q. Table 1: Spectroscopic Benchmarks for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| -NMR | δ 1.4 (s, 9H, tert-butyl), δ 3.8–4.2 (m, 2H, OCH2), δ 6.1 (s, 2H, NH2) | |
| -NMR | δ 28.2 (tert-butyl CH3), δ 79.5 (C-O), δ 155.8 (C=O, carbamate) | |
| IR | 1680 cm (amide C=O), 1720 cm (carbamate C=O) |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Coupling Agent | EDC/HOBt (1.2 equiv) | Minimizes racemization | |
| Solvent | DCM/THF (1:1) | Balances solubility/reactivity | |
| Temperature | 0–25°C | Suppresses side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
